molecular formula C15H20N6O2 B2524339 (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034497-75-9

(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2524339
CAS RN: 2034497-75-9
M. Wt: 316.365
InChI Key: QIZSPLRXIYNUTP-UHFFFAOYSA-N
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Description

(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Antibacterial Agents

Research in heterocyclic chemistry, particularly focusing on compounds with pyrimidine and piperidine structures, has led to the development of novel antibacterial agents. Piperazinyl oxazolidinone derivatives, for example, have been explored for their antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998). Such studies indicate the potential of the queried compound in contributing to the development of new antimicrobial therapies.

Drug Discovery and Receptor Interaction

The compound's structural features suggest relevance in drug discovery, particularly in the modulation of receptor activities. Research on molecules with similar structural elements has shown potential in acting as antagonists or agonists to specific receptors. For instance, the study of compounds interacting with the CB1 cannabinoid receptor demonstrates how small molecular changes can significantly impact receptor binding and activity (Shim et al., 2002). This suggests that the queried compound might be of interest in the context of neurological research or as a potential therapeutic agent targeting specific receptors.

Synthetic Methodologies and Chemical Properties

The structural complexity of the queried compound aligns with research into novel synthetic methodologies for heterocyclic compounds. For example, studies on the synthesis of dimethyl sulfomycinamate explore complex reactions involving pyridine, oxazole, and thiazole units (Bagley et al., 2003). Such research not only advances synthetic chemistry techniques but also explores the chemical properties and reactivities of these heterocyclic compounds, potentially relevant to the synthesis and application of the compound of interest.

properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-8-14(17-11(2)16-10)23-12-4-6-21(7-5-12)15(22)13-9-20(3)19-18-13/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSPLRXIYNUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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